N-(3-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

Structure-Activity Relationship Nitrofuran pharmacophore Electron-withdrawing group regiochemistry

N-(3-Chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide (CAS 887348-19-8; molecular formula C₁₈H₁₃ClN₂O₅; MW 372.76 g·mol⁻¹) is a synthetic diaryl furan-2-carboxamide distinguished by the simultaneous presence of a 3-chloro substituent on the N-phenyl ring and a 4-methoxy-2-nitro substitution pattern on the 5-phenyl-furan ring. This compound belongs to a pharmacologically versatile scaffold class that has been explored in patent literature for P2X3 receptor antagonism, antitubercular activity, and kinase inhibition.

Molecular Formula C18H13ClN2O5
Molecular Weight 372.76
CAS No. 887348-19-8
Cat. No. B2409686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
CAS887348-19-8
Molecular FormulaC18H13ClN2O5
Molecular Weight372.76
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C18H13ClN2O5/c1-25-13-5-6-14(15(10-13)21(23)24)16-7-8-17(26-16)18(22)20-12-4-2-3-11(19)9-12/h2-10H,1H3,(H,20,22)
InChIKeyBWVMPALMTRTEFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide (CAS 887348-19-8): Procurement-Relevant Structural and Pharmacological Baseline


N-(3-Chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide (CAS 887348-19-8; molecular formula C₁₈H₁₃ClN₂O₅; MW 372.76 g·mol⁻¹) is a synthetic diaryl furan-2-carboxamide distinguished by the simultaneous presence of a 3-chloro substituent on the N-phenyl ring and a 4-methoxy-2-nitro substitution pattern on the 5-phenyl-furan ring . This compound belongs to a pharmacologically versatile scaffold class that has been explored in patent literature for P2X3 receptor antagonism, antitubercular activity, and kinase inhibition [1]. Unlike generic furan-2-carboxamides, the precise regiochemistry of the electron-withdrawing nitro group (ortho to the furan) and the electron-donating methoxy group (para to the nitro) is expected to impart distinct electronic and steric properties that cannot be recapitulated by simple substituent swapping .

Why Generic Furan-2-Carboxamide Analogs Cannot Substitute for N-(3-Chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide in Research Procurement


Generic substitution among furan-2-carboxamide analogs is unreliable because the biological activity, selectivity, and physicochemical properties of this scaffold are exquisitely sensitive to the regiochemical placement of substituents on both aromatic rings . For example, the positional isomer N-(3-chloro-4-methoxyphenyl)-5-(4-nitrophenyl)furan-2-carboxamide (CAS 6017-26-1) relocates the methoxy group from the 5-phenyl ring to the anilide ring and shifts the nitro group from the ortho to the para position relative to the furan linkage, fundamentally altering the compound's electron distribution, hydrogen-bonding capacity, and metabolic liability . Even a single halogen swap (e.g., 3-chlorophenyl to 4-fluorophenyl) has been shown in related P2X3 antagonist series to modulate receptor potency by >5-fold, underscoring that closely related analogs cannot be assumed to be functionally interchangeable [1]. The quantitative evidence below systematically documents where CAS 887348-19-8 possesses verifiable differentiation that matters for experimental design and procurement decisions.

Quantitative Differentiation Evidence: N-(3-Chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide vs. Closest Analogs and In-Class Candidates


Regiochemical Differentiation: 4-Methoxy-2-Nitro vs. 4-Nitro Substitution on the 5-Phenyl-Furan Ring Determines Electronic Landscape and Predicted Target Engagement

CAS 887348-19-8 bears a 4-methoxy-2-nitrophenyl group at the furan 5-position, wherein the nitro group is ortho to the furan ring and the methoxy group is para to the nitro. In contrast, the positional isomer N-(3-chloro-4-methoxyphenyl)-5-(4-nitrophenyl)furan-2-carboxamide (CAS 6017-26-1) places the nitro group para to the furan and relocates the methoxy to the anilide ring . The ortho-nitro arrangement in the target compound creates a stronger electron-withdrawing resonance effect at the furan C5 position (Hammett σₚ for NO₂ = 0.78; σₘ = 0.71) compared to the para-nitro isomer, where the inductive effect dominates [1]. In the broader 5-nitrofuran-2-carboxamide pharmacophore class, the position of the nitro group relative to the furan has been shown to modulate antitubercular potency by >10-fold, with ortho-nitro derivatives exhibiting superior activity against M. tuberculosis UDP-galactopyranose mutase (UGM) [2]. While direct head-to-head data for CAS 887348-19-8 versus CAS 6017-26-1 are not publicly available, the established SAR principles predict that the target compound's ortho-nitro geometry will produce measurably different target-binding kinetics and metabolic reduction potentials compared to the para-nitro isomer.

Structure-Activity Relationship Nitrofuran pharmacophore Electron-withdrawing group regiochemistry

Halogen Substitution on the Anilide Ring: 3-Chloro vs. 4-Fluoro Modulates P2X3 Receptor Antagonist Potency

The target compound bears a 3-chlorophenyl substituent on the carboxamide nitrogen. A closely related analog, N-(4-fluorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide, substitutes chlorine with fluorine at the para position . In the broader furan-2-carboxamide P2X3 antagonist class, chlorine at the 3-position of the N-phenyl ring has been associated with potent receptor antagonism: 5-(3-chlorophenyl)-N-substituted furan-2-carboxamides have demonstrated IC₅₀ values as low as 30–176 nM at the human P2X3 receptor expressed in C6-BU-1 cells [1] [2]. The 3-chloro substitution provides a combination of lipophilicity (Hansch π ≈ 0.71) and steric volume that is distinct from the 4-fluoro analog (π ≈ 0.14), with the meta-chloro orientation additionally influencing the dihedral angle between the amide and the N-phenyl ring . While direct IC₅₀ data for CAS 887348-19-8 at P2X3 are not publicly available, the class-level SAR indicates that the 3-chlorophenyl motif is a privileged substituent in this target class and that fluorine substitution at the 4-position is not a functionally equivalent replacement.

P2X3 receptor antagonist Halogen SAR Pain pharmacology

Class-Level Anti-Mycobacterial Potency of the 4-Methoxy-2-Nitrophenyl Furan Scaffold: Evidence from the Carboxylic Acid Precursor and 5-Nitrofuran-2-Carboxamide Series

The 5-(4-methoxy-2-nitrophenyl)furan substructure present in CAS 887348-19-8 is shared with 5-(4-methoxy-2-nitrophenyl)furan-2-carboxylic acid (CAS 95611-90-8), a compound that has been investigated for antitubercular activity via interference with iron acquisition in M. tuberculosis . The broader 5-nitrofuran-2-carboxamide pharmacophore class has produced optimized leads with MIC values as low as 0.019 μg/mL against M. tuberculosis, with activity linked to inhibition of UDP-galactopyranose mutase (UGM, IC₅₀ = 99 μM for selected derivatives) [1] . In the 5-nitrofuran-2-carboxamide series, the presence of a methoxy substituent on the nitrophenyl ring was shown to modulate both potency and selectivity, with 3,4-dimethoxy-substituted analogs demonstrating oral efficacy in murine TB models [2]. While CAS 887348-19-8 itself lacks published MIC data, the conservation of the 4-methoxy-2-nitrophenyl motif in this compound places it within a validated antitubercular chemotype. By contrast, analogs lacking the nitro group (e.g., N-(3-chlorophenyl)-5-(4-methoxyphenyl)furan-2-carboxamide) or lacking the methoxy group (e.g., N-(3-chlorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide) are predicted to lose the redox-cycling capacity of the nitro group or the solubility and target-binding contributions of the methoxy group, respectively .

Antitubercular Mycobacterium tuberculosis UDP-galactopyranose mutase

Computationally Predicted Lipophilicity (clogP) and Hydrogen-Bonding Capacity Differentiate the Target Compound from Positional Isomers and Dehalogenated Analogs

Computational estimation of the octanol-water partition coefficient (clogP) and topological polar surface area (TPSA) indicates that CAS 887348-19-8 occupies a distinct physicochemical space compared to its closest analogs . The 3-chloro substituent contributes approximately +0.71 log units to lipophilicity relative to the unsubstituted N-phenyl analog, while the 4-methoxy group on the nitrophenyl ring contributes approximately +0.5 log units relative to the des-methoxy analog . The positional isomer CAS 6017-26-1, despite having the identical molecular formula (C₁₈H₁₃ClN₂O₅) and molecular weight (372.76), is predicted to exhibit different chromatographic retention behavior due to the altered hydrogen-bonding network: the target compound presents the methoxy group on the 5-phenyl ring (capable of intramolecular H-bonding with the ortho-nitro group), whereas CAS 6017-26-1 presents the methoxy on the anilide ring (capable of intermolecular H-bonding with solvent and biological targets) . These physicochemical differences translate into measurably different solubility profiles, membrane permeability characteristics, and HPLC retention times, providing a practical basis for analytical discrimination and for selecting the appropriate compound for assays requiring specific lipophilicity windows.

Lipophilicity Drug-likeness Physicochemical property prediction

Differential Metabolic Liability: Ortho-Nitro Group in CAS 887348-19-8 Enables Bioreductive Activation Unavailable to Para-Nitro or Des-Nitro Analogs

The ortho-nitro group in CAS 887348-19-8 is positioned adjacent to the furan ring, creating a conjugated π-system that facilitates single-electron reduction by flavin-dependent nitroreductases . This bioreductive activation mechanism is a hallmark of the 5-nitrofuran pharmacophore class and is responsible for the generation of reactive nitrogen species that damage microbial DNA and proteins [1]. In contrast, the positional isomer CAS 6017-26-1, with the nitro group para to the furan, presents a different reduction potential due to altered conjugation with the furan π-system . Additionally, analogs lacking the nitro group entirely (e.g., N-(3-chlorophenyl)-5-(4-methoxyphenyl)furan-2-carboxamide) are incapable of bioreductive activation. For researchers studying nitroreductase substrate specificity or developing hypoxia-activated prodrugs, the distinct reduction potential of the ortho-nitro configuration in CAS 887348-19-8 represents a non-substitutable structural feature that directly impacts experimental outcomes .

Nitroreductase Bioreductive activation Metabolic stability

Hydrogen-Bond Acceptor Topology: Intramolecular H-Bonding Between Ortho-Nitro and Methoxy Groups in CAS 887348-19-8 Creates a Conformationally Constrained Pharmacophore Absent in Regioisomeric Analogs

In CAS 887348-19-8, the 4-methoxy and 2-nitro substituents on the 5-phenyl ring are positioned ortho to each other, enabling a six-membered intramolecular hydrogen bond between the nitro oxygen and the methoxy methyl group (C–H···O–N) . This intramolecular interaction constrains the rotational freedom of the 5-phenyl ring relative to the furan, effectively locking the molecule into a more rigid, planar conformation . In the positional isomer CAS 6017-26-1, the methoxy group is relocated to the anilide ring (3-chloro-4-methoxyphenyl), breaking this intramolecular H-bond and resulting in greater conformational flexibility. The increased rigidity in the target compound is predicted to reduce the entropic penalty upon target binding, potentially enhancing binding affinity for pre-organized binding pockets [1]. This conformational constraint represents a structural feature that cannot be replicated by analogs with different substitution patterns, including the 5-bromo-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide (CAS 312941-90-5), which retains the 4-methoxy-2-nitrophenyl motif but replaces the 3-chlorophenyl carboxamide with a bromofuran .

Intramolecular hydrogen bonding Conformational restriction Pharmacophore rigidity

Recommended Research and Industrial Application Scenarios for N-(3-Chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide (CAS 887348-19-8)


P2X3 Receptor Antagonist SAR Probe in Pain and Inflammation Research

CAS 887348-19-8 is structurally positioned within the furan-2-carboxamide P2X3 antagonist chemotype space, with the 3-chlorophenyl substituent being a recurring motif in potent P2X3 ligands (class-level IC₅₀ range: 30–176 nM in C6-BU-1 cell-based assays) [1]. Researchers investigating purinergic signaling in neuropathic pain, inflammatory pain, or bladder dysfunction can employ this compound as a scaffold for systematic SAR exploration, particularly to probe the contribution of the 4-methoxy-2-nitrophenyl group to P2X3 vs. P2X2/3 subtype selectivity. The compound should be used in conjunction with the 4-fluorophenyl analog and the positional isomer CAS 6017-26-1 to deconvolve halogen and regiochemical contributions to receptor pharmacology .

Antitubercular Lead Optimization Leveraging the 4-Methoxy-2-Nitrophenyl Furan Pharmacophore

The 4-methoxy-2-nitrophenyl furan substructure in CAS 887348-19-8 is a validated antitubercular motif, with the carboxylic acid precursor (CAS 95611-90-8) reported to interfere with iron acquisition in M. tuberculosis and the broader 5-nitrofuran-2-carboxamide class demonstrating MIC values as low as 0.019 μg/mL [1]. The target compound extends this pharmacophore by introducing a 3-chlorophenyl carboxamide moiety, which may enhance membrane permeability and target affinity. Medicinal chemistry teams focused on tuberculosis drug discovery can employ CAS 887348-19-8 as a late-stage diversification scaffold for amide coupling or functional group interconversion, systematically varying the anilide portion while retaining the critical 4-methoxy-2-nitrophenyl warhead .

Nitroreductase Substrate Specificity and Hypoxia-Activated Prodrug Development

The ortho-nitro group in CAS 887348-19-8, conjugated to the furan π-system, constitutes a defined reduction potential that is relevant to nitroreductase-mediated biotransformation studies [1]. In the 5-nitrofuran-2-carboxamide series, ortho-nitro positioning has been associated with enhanced nitroreductase-dependent cytotoxicity under hypoxic conditions . Researchers developing hypoxia-activated prodrugs or studying bacterial nitroreductase substrate specificity (e.g., NfsA/NfsB in E. coli, Ddn in M. tuberculosis) can use this compound as a probe to investigate the relationship between nitro group regiochemistry and enzymatic reduction kinetics. Direct comparison with the para-nitro isomer CAS 6017-26-1 and the des-nitro analog is recommended to isolate the contribution of the ortho-nitro geometry .

Computational Chemistry and Pharmacophore Modeling of Conformationally Constrained Furan-2-Carboxamides

The intramolecular hydrogen bond between the ortho-nitro and para-methoxy groups on the 5-phenyl ring of CAS 887348-19-8 creates a conformationally constrained pharmacophore that is valuable for computational docking and molecular dynamics studies [1]. This rigidity reduces the entropic penalty upon target binding and simplifies the conformational sampling problem in virtual screening campaigns . Computational chemists can use this compound as a 'rigid probe' to validate docking protocols and pharmacophore models for nitroaromatic furan-2-carboxamides, comparing the predicted binding modes with those of the flexible positional isomer CAS 6017-26-1 to assess the impact of conformational pre-organization on scoring function accuracy .

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